2-Amino-4-anilino-4-oxobutanoic acid
Description
Chemical Identity and Structural Features within Butanoic Acid Derivatives
2-Amino-4-anilino-4-oxobutanoic acid belongs to the broad family of butanoic acid derivatives. The parent molecule, butanoic acid (also known as butyric acid), is a four-carbon carboxylic acid. nih.govwikipedia.org The subject compound is a derivative in which the butanoic acid chain is substituted with two key functional groups:
An amino group (-NH₂) at the C2 position (the alpha-carbon), making it an alpha-amino acid derivative.
An anilino-carboxamide group (-C(=O)NHC₆H₅) at the C4 position. This feature is the result of the terminal carboxyl group of a succinic acid precursor being converted into an amide via a reaction with aniline (B41778). wikipedia.org
The core structure is essentially a derivative of aspartic acid, where the side-chain carboxylic acid has been converted to an anilide. This combination of an amino acid scaffold with an aromatic amide introduces specific stereochemical and electronic properties. The presence of both an acidic (carboxylic acid) and a basic (amino) group makes it a zwitterionic compound, while the anilino group adds hydrophobicity and potential for aromatic interactions.
Table 1: Comparative Physicochemical Properties Note: Data for the specific target compound is not widely available; therefore, data for a structurally similar analog, 2-Amino-4-(4-cyanoanilino)-4-oxobutanoic acid, is presented for comparison.
| Property | Butanoic Acid | 2-Amino-4-(4-cyanoanilino)-4-oxobutanoic acid |
| IUPAC Name | Butanoic acid | 2-amino-4-(4-cyanoanilino)-4-oxobutanoic acid |
| Molecular Formula | C₄H₈O₂ | C₁₁H₁₁N₃O₃ nih.gov |
| Molecular Weight | 88.11 g/mol nih.gov | 233.22 g/mol nih.gov |
| Structure | CH₃CH₂CH₂COOH | NC₆H₄NHC(=O)CH₂CH(NH₂)COOH |
| Key Functional Groups | Carboxylic Acid | Carboxylic Acid, Amine, Amide, Nitrile, Aromatic Ring nih.gov |
| Hydrogen Bond Donors | 1 nih.gov | 3 nih.gov |
| Hydrogen Bond Acceptors | 2 nih.gov | 5 nih.gov |
Comparative Analysis with Related Anilino-Oxobutanoic Acid Structures
The structure of this compound can be better understood by comparing it with related anilino-oxobutanoic acids. These compounds share the butanoic acid framework and an anilino-amide or similar linkage but may differ in the position or absence of the amino group, or in substitutions on the aniline ring.
4-Anilino-4-oxobutanoic acid: This compound, also known as succinanilic acid, lacks the C2 amino group. ebi.ac.uk Its structure consists of a succinic acid backbone where one of the carboxylic acid groups has formed an amide with aniline. Its properties are dominated by the single carboxylic acid and the anilide group, making it a simpler analogue for studying the impact of the anilide moiety.
4-(4-Hydroxyanilino)-4-oxobutanoic acid: In this derivative, a hydroxyl group is added to the para-position of the aniline ring. nih.gov This modification significantly increases the potential for hydrogen bonding and can alter the electronic properties of the aromatic ring, influencing its reactivity and intermolecular interactions.
This comparative analysis highlights how subtle changes to the core structure—such as the addition, removal, or substitution of functional groups—can lead to a diverse family of compounds with a wide range of chemical properties.
Historical Context of Butanoic Acid Amides in Chemical Research
The study of amides derived from carboxylic acids is a cornerstone of organic chemistry. wikipedia.org The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation. youtube.comlibretexts.org Historically, butanoic acid and its derivatives have been of interest due to their presence in nature and their utility as building blocks in synthesis. nih.gov
Butanoic acid amides, a subclass of these compounds, gained prominence with the development of synthetic methodologies in the 20th century. Early research focused on direct thermal amidation methods, though these were often limited in scope. acs.org The discovery and refinement of coupling reagents and catalysts revolutionized amide synthesis, allowing for the creation of complex amide structures under mild conditions. science.gov
In medicinal chemistry, the amide bond is exceptionally important, found in approximately 25% of all pharmaceutical drugs. acs.org Butanoic acid derivatives, in particular, have been investigated for various biological activities. nih.govresearchgate.net The stability of the amide bond to hydrolysis is a key feature, making it a reliable linker in the design of complex molecules. acs.org This historical development forms the foundation upon which the synthesis and potential applications of specific molecules like this compound are explored.
Current Research Landscape and Academic Relevance
Contemporary research into butanoic acid derivatives continues to be an active area. biointerfaceresearch.com Studies often focus on the synthesis of novel derivatives and the evaluation of their properties, sometimes aided by computational methods like Density Functional Theory (DFT) to predict molecular stability and reactivity. biointerfaceresearch.comresearchgate.net The development of greener and more atom-economical methods for forming amide bonds directly from carboxylic acids and amines remains a high-priority area in industrial and academic research. acs.orgscience.gov
The academic relevance of compounds like this compound lies in several areas:
Synthetic Chemistry: As a target for novel synthetic strategies, particularly those involving asymmetric synthesis to control the stereochemistry at the C2 position.
Medicinal Chemistry: As a scaffold for building larger molecules. The combination of an amino acid and an anilide moiety provides a framework that can be modified to interact with biological targets. Research into related glycoside amides and their derivatives highlights the ongoing interest in amide-containing compounds for potential therapeutic uses. nih.gov
Supramolecular Chemistry and Materials Science: The hydrogen bonding capabilities of the amide, amine, and carboxylic acid groups, combined with the potential for π-π stacking from the aromatic ring, make such molecules interesting candidates for the construction of self-assembling systems and novel materials. acs.org
While direct research on this compound is not extensively published, the broader fields of butanoic acid chemistry and advanced amide synthesis suggest that it represents a structure of continuing academic interest. science.govbiointerfaceresearch.com
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-anilino-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c11-8(10(14)15)6-9(13)12-7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAUCEQZKGWZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326488 | |
| Record name | 2-amino-4-anilino-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220953-95-6 | |
| Record name | N-Phenylasparagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220953-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-4-anilino-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 2 Amino 4 Anilino 4 Oxobutanoic Acid and Analogues
Conventional Organic Synthesis Methodologies
Traditional synthetic routes rely on well-established reactions in organic chemistry to build the target molecule step-by-step. These methods provide versatility for creating a wide range of analogues through the modification of reaction components and intermediates.
Amide Bond Formation via Condensation Reactions (e.g., Anhydride-Amine Interactions)
The formation of the anilide group (an amide bond) is a cornerstone of the synthesis. A direct and common method involves the reaction of an amine with a carboxylic acid derivative, such as an acid anhydride (B1165640). libretexts.org In a model reaction for the synthesis of the core structure, succinic anhydride can be reacted with aniline (B41778). The nitrogen atom of the aniline acts as a nucleophile, attacking one of the carbonyl carbons of the succinic anhydride. This leads to the opening of the anhydride ring and the formation of 4-anilino-4-oxobutanoic acid. libretexts.orgchemguide.co.uk
The general reaction between primary amines and acid anhydrides initially produces an N-substituted amide and a carboxylic acid. libretexts.orgchemguide.co.uk For instance, the reaction of ethanoic anhydride with methylamine yields N-methylethanamide and ethanoic acid. chemguide.co.uk Similarly, reacting succinic anhydride with aniline yields the desired N-phenyl succinamic acid (4-anilino-4-oxobutanoic acid). biosynth.comuni.lu Such condensation reactions are fundamental in organic synthesis, though they often require organic solvents and can have limited atom economy. unimi.it
Introduction of Amino and Oxo Functionalities
The target molecule features an oxo group as part of the C4 amide and an amino group at the C2 position. The C4 oxo functionality is incorporated during the amide bond formation step, as described previously. The introduction of the C2 amino group can be accomplished through several synthetic strategies.
One common approach is the amination of an α-halocarboxylic acid. libretexts.org For example, the synthesized 4-anilino-4-oxobutanoic acid could undergo α-bromination via a reaction like the Hell-Volhard-Zelinskii reaction, followed by nucleophilic substitution with ammonia to introduce the amino group. libretexts.org
Alternatively, a more stereocontrolled approach starts with a precursor that already contains the amino group, such as aspartic acid. wikipedia.orgresearchgate.net In this strategy, the side-chain carboxylic acid of aspartic acid is selectively activated and then reacted with aniline to form the amide, preserving the α-amino acid backbone. The synthesis of amino acids can also be achieved through methods like the Strecker synthesis, which assembles the molecule from an aldehyde, ammonia, and cyanide, or the amidomalonate synthesis, a variation of the malonic ester synthesis. libretexts.org
Multi-Step Synthesis Pathways and Intermediate Derivatization
Constructing 2-amino-4-anilino-4-oxobutanoic acid typically requires a multi-step pathway to manage the different functional groups. researchgate.net A plausible route starting from L-aspartic acid would involve the following key steps:
Protection: The α-amino and α-carboxyl groups of L-aspartic acid are protected to prevent them from participating in side reactions.
Activation: The side-chain (β) carboxyl group is selectively activated, for example, by converting it to an acid chloride or using a coupling agent.
Amidation: The activated intermediate is reacted with aniline to form the desired amide bond.
Deprotection: The protecting groups are removed to yield the final product, (S)-2-amino-4-anilino-4-oxobutanoic acid.
This approach allows for the synthesis of various analogues by simply changing the amine used in the amidation step (e.g., using substituted anilines). Multi-component reactions (MCRs) also offer an efficient strategy for building complex amino acid derivatives in a single step, improving chemical efficiency and atom economy compared to traditional stepwise synthesis. researchgate.net
| Step | Reactant | Reagents/Conditions | Product |
| 1 | L-Aspartic Acid | Protection of α-amino and α-carboxyl groups | Protected L-Aspartic Acid |
| 2 | Protected L-Aspartic Acid | Selective activation of β-carboxyl group | Activated Intermediate |
| 3 | Activated Intermediate | Aniline (or substituted aniline) | Protected this compound |
| 4 | Protected Product | Deprotection | This compound |
Stereochemical Control in Synthesis of Chiral Analogues
The α-carbon (C2) of this compound is a stereocenter, meaning the molecule can exist as different enantiomers. Controlling this stereochemistry is crucial, as biological activity is often enantiomer-specific.
A highly effective strategy for stereochemical control is to use a chiral precursor from the "chiral pool," such as naturally occurring L-aspartic acid (the (S)-enantiomer). rsc.org By using this starting material, the desired stereochemistry is already set and can be maintained throughout the synthetic sequence. nih.gov
If a racemic synthesis is performed, the resulting mixture of enantiomers must be separated in a process called resolution. libretexts.org This can be achieved by reacting the racemic amino acid with a single enantiomer of a chiral acid or base, forming a mixture of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by methods like fractional crystallization. libretexts.org
Modern asymmetric synthesis methods offer another route, employing chiral catalysts or auxiliaries to guide the reaction towards the formation of one specific enantiomer. nih.govresearchgate.net For example, enantioselective synthesis can be achieved through methods like photoredox catalysis involving C-radical addition to a chiral imine. rsc.org
Sustainable and Biocatalytic Approaches
In response to the need for greener chemical processes, biocatalysis has emerged as a powerful alternative to conventional synthesis. Enzymes can catalyze reactions with high specificity and efficiency under mild, aqueous conditions, reducing the reliance on organic solvents and harsh reagents. unimi.it
Enzymatic Amide Bond Formation (e.g., acyltransferases)
The formation of the amide bond in this compound and its analogues can be efficiently catalyzed by enzymes. nih.govnih.gov Acyltransferases, in particular, have shown significant promise. An acyltransferase from Mycobacterium smegmatis (MsAcT) has been successfully used for the synthesis of various aminooxo-acids. unimi.itbohrium.com
This biocatalytic approach involves the reaction of anilines with various anhydrides in an aqueous medium. The MsAcT enzyme facilitates the condensation reaction, leading to high yields of the desired amide product in short reaction times (0.5–5 hours). unimi.it This process is highly sustainable due to its use of water as a solvent, the high stability and reusability of the enzyme, and excellent product yields. unimi.itbohrium.com The versatility of the MsAcT enzyme allows for the synthesis of a diverse range of amides by varying the amine and anhydride substrates. unimi.it
Table 2: Substrate Scope of MsAcT-Mediated Synthesis of Aminooxo-Acids Data adapted from research on MsAcT-mediated reactions. unimi.itbohrium.com
| Anhydride | Amine | Product | Reaction Time (h) | Yield (%) |
| Succinic anhydride | Aniline | 4-Anilino-4-oxobutanoic acid | 0.5 | 94 |
| Glutaric anhydride | Aniline | 5-Anilino-5-oxopentanoic acid | 1 | 92 |
| Maleic anhydride | Aniline | 4-Anilino-4-oxobut-2-enoic acid | 1 | 85 |
| Phthalic anhydride | Aniline | 2-(Phenylcarbamoyl)benzoic acid | 5 | 68 |
| Succinic anhydride | 4-Fluoroaniline | 4-(4-Fluorophenylamino)-4-oxobutanoic acid | 0.5 | 93 |
Green Chemistry Principles in Synthesis Optimization
The optimization of synthetic routes for this compound and its analogues is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous materials, and improving energy efficiency. peptide.comadvancedchemtech.com The synthesis of peptide-like structures, such as this compound, has traditionally been associated with a significant environmental footprint, primarily due to the extensive use of hazardous solvents and the generation of substantial waste. advancedchemtech.comnih.gov
Conventional methods for synthesizing amides and peptides, including solid-phase peptide synthesis (SPPS), often rely on hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM). peptide.comtandfonline.com It is estimated that 80-90% of the waste generated during peptide synthesis is attributable to the numerous washing and purification steps. advancedchemtech.com In the context of synthesizing this compound, which involves the formation of an anilide bond with an aspartic acid derivative, the choice of solvent is crucial not only for reaction efficiency but also for its environmental impact.
Research into the regioselective formation of anilides from N-protected aspartic acid anhydrides has shown that the reaction solvent can control the formation of α- or β-anilides. researchgate.net For instance, the use of benzene has been shown to favor the formation of the α-anilide, while dimethyl sulfoxide (DMSO) favors the β-anilide. researchgate.net While effective, both benzene and DMSO are considered non-ideal from a green chemistry perspective. This presents an opportunity for optimization by exploring greener solvent alternatives that can achieve similar or improved regioselectivity and yield.
Efforts to green the synthesis of related peptide structures have identified several more environmentally benign solvent alternatives. These include Cyrene (dihydrolevoglucosenone), sulfolane, anisole, dimethyl carbonate, and diethyl carbonate. acs.org The application of mixtures of these green solvents (GM-SPPS) has been explored to replace DMF in solid-phase peptide synthesis, demonstrating the potential to significantly reduce the environmental impact without compromising the efficiency of the synthesis. acs.org
Another key principle of green chemistry is maximizing atom economy , a concept developed by Barry Trost, which measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Reactions with poor atom economy generate significant waste. In the synthesis of this compound, a high atom economy would be achieved if the majority of the atoms from the starting materials, such as a protected aspartic acid derivative and aniline, are present in the final product molecule.
The table below illustrates a comparative analysis of traditional versus potential greener approaches for the synthesis of this compound, highlighting key green chemistry metrics.
| Parameter | Traditional Synthesis Approach | Potential Green Synthesis Approach |
|---|---|---|
| Solvent | Benzene, Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Anisole, Dimethyl Carbonate, Cyrene, or mixtures thereof (GM-SPPS) |
| Coupling Reagents | Carbodiimides with additives that can have poor atom economy | Enzymatic catalysis or coupling reagents with higher atom economy |
| Waste Generation (E-Factor) | High (significant solvent and reagent waste) | Lower (reduced solvent use, recyclable catalysts) |
| Energy Consumption | May require heating or cooling over extended periods | Microwave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy input |
| Atom Economy | Moderate to low, depending on protecting groups and coupling agents | Potentially higher through the use of catalytic methods and minimizing protecting group manipulations |
Furthermore, the adoption of continuous flow processing presents another avenue for greening the synthesis of this compound and its analogues. advancedchemtech.com Continuous flow systems can offer precise control over reaction parameters, leading to higher yields and reduced waste generation compared to traditional batch processes. advancedchemtech.com By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally responsible.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 4 Anilino 4 Oxobutanoic Acid Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and vibrational modes of a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups.
In derivatives of 2-amino-4-anilino-4-oxobutanoic acid, characteristic absorption bands are observed. For instance, in 2-amino-4,6-diphenylnicotinonitriles, which share some structural similarities, the N-H bonds of the amino group exhibit bending motions that result in absorption bands. mdpi.com The cyanide (-CN) group in these compounds shows a strong absorption peak around 2204–2210 cm⁻¹, corresponding to the stretching vibration of the carbon-nitrogen triple bond. mdpi.com For a related compound, 2-amino-4-chlorobenzonitrile, the nitrile (C≡N) stretching band is observed at 2211 cm⁻¹, while the primary amine (NH) stretching vibrations appear at 3452 and 3363 cm⁻¹. analis.com.my
The analysis of a similar structure, 4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid, reveals C=O bond distances for the carboxylate and carbonyl groups, which are crucial for understanding the molecular geometry. researchgate.netresearchgate.net The disappearance of the OH peak from the carboxylic acid in the FT-IR spectra upon complexation confirms the formation of new compounds and suggests that coordination occurs through the oxygen atoms of the carboxylate moiety. researchgate.net
Table 1: Illustrative FT-IR Peak Assignments for Related Amino Acid Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3300-3500 |
| Carboxylic Acid (O-H) | Stretching | 2500-3300 (broad) |
| Carbonyl (C=O) of Amide | Stretching | 1630-1680 |
| Carbonyl (C=O) of Carboxylic Acid | Stretching | 1700-1725 |
| Aromatic Ring (C=C) | Stretching | 1450-1600 |
Note: This table provides typical ranges and specific values would be determined experimentally for this compound.
Fourier-Transform Raman (FT-Raman) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its local electronic environment.
For derivatives like 2-amino-4,6-diphenylnicotinonitriles, the protons of the amino group (NH₂) typically appear as a singlet, for example at 5.34 ppm. mdpi.com Aromatic protons resonate in the downfield region, generally between 7.00 and 7.55 ppm, with their multiplicity (singlet, doublet, triplet, etc.) depending on the substitution pattern of the phenyl ring. mdpi.com The analysis of various amino acid derivatives has shown that factors like intermolecular forces and steric effects can influence the chemical shifts of protons. mdpi.com In quantitative NMR studies of polar metabolites in meat, specific peak regions for various free amino acids have been identified, although peak overlaps can sometimes be a limitation. kosfaj.org
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| -NH₂ (amino) | 3.0 - 4.0 | Singlet |
| -CH- (alpha-carbon) | 3.5 - 4.5 | Multiplet |
| -CH₂- (beta-carbon) | 2.5 - 3.5 | Multiplet |
| -NH- (anilide) | 8.0 - 9.0 | Singlet |
| Aromatic Protons | 7.0 - 7.6 | Multiplets |
| -COOH | 10.0 - 12.0 | Singlet (broad) |
Note: These are predicted values and are subject to experimental verification.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms.
In related amino acid derivatives, the carbonyl carbons of amide and carboxylic acid groups are typically found in the most downfield region of the spectrum (160-180 ppm). mdpi.com For example, in a derivative of nicotinonitrile, the carbon atoms of the nitrile group (-C≡N) appear around 116-119 ppm, while aromatic carbons resonate in the 110-160 ppm range. mdpi.com Studies on N-Boc-protected amino acids have shown a correlation between the ¹³C NMR chemical shifts of carbonyl carbons and the polarity of the solvent, indicating the influence of intermolecular forces. mdpi.com
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | 170 - 180 |
| C=O (Amide) | 165 - 175 |
| Aromatic Carbons | 115 - 140 |
| -CH- (alpha-carbon) | 50 - 60 |
| -CH₂- (beta-carbon) | 30 - 40 |
Note: These are predicted values and require experimental confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique provides insights into the presence of chromophores and conjugated systems.
For aromatic compounds like derivatives of this compound, electronic transitions such as π → π* and n → π* are expected. In a study of 2-amino-4-chlorobenzonitrile, two main absorption peaks corresponding to these transitions were observed, which are characteristic of the aromatic ring and the nitrile group. analis.com.my The photophysical properties of 2-amino-4,6-diphenylnicotinonitriles reveal solvent-dependent shifts in their fluorescence emission maxima, indicating the influence of the solvent environment on their electronic properties. mdpi.com Theoretical analyses, such as Time-Dependent Density Functional Theory (TD-DFT), can provide deeper insights into the electronic structure, HOMO-LUMO energy gaps, and dipole moments, which are crucial for understanding the compound's potential reactivity and electronic behavior. mdpi.com
X-ray Diffraction (XRD) for Solid-State Structural Determination
For a compound like this compound, which possesses multiple functional groups capable of acting as hydrogen bond donors and acceptors, single-crystal X-ray diffraction would be the gold standard for structural determination. The expected structure would likely be a zwitterion, where the acidic proton from the carboxylic acid group is transferred to the more basic amino group.
In a hypothetical crystal structure of this compound, one would anticipate extensive hydrogen bonding networks. The ammonium (B1175870) group (-NH3+) would act as a hydrogen bond donor, while the carboxylate group (-COO-) and the amide carbonyl group (C=O) would serve as hydrogen bond acceptors. The anilino N-H group could also participate in hydrogen bonding. These interactions would dictate the packing of the molecules in the crystal lattice.
Studies on structurally related compounds, such as co-crystals of aniline (B41778) and dicarboxylic acids (e.g., succinic acid), have shown the formation of anilinium carboxylate salts. mdpi.com In these structures, proton transfer from the carboxylic acid to the aniline is a common feature, resulting in strong N-H···O hydrogen bonds that define the supramolecular architecture. mdpi.com The crystal packing in these systems often reveals consistent and recurring hydrogen-bonding motifs. mdpi.com For instance, the analysis of a related derivative, 4-ethoxyanilinium hydrogen succinate, confirms a three-dimensional network stabilized by N-H···O and O-H···O hydrogen bonds. researchgate.net
Without experimental data, the generation of data tables with specific unit cell parameters, bond lengths, and bond angles for this compound is not possible.
Computational Chemistry and Theoretical Studies on 2 Amino 4 Anilino 4 Oxobutanoic Acid Systems
Analysis of Intermolecular and Noncovalent Interactions:Specific details on hydrogen bonding, van der Waals forces, and other non-covalent interactions that govern the compound's behavior in a condensed phase are not available from dedicated computational studies.
While research exists for structurally similar compounds, the strict focus on 2-Amino-4-anilino-4-oxobutanoic acid as per the instructions means that extrapolating data from other molecules would be scientifically inappropriate and speculative. The scientific community has yet to publish computational research that would enable the creation of the detailed article as outlined. Therefore, the data tables and in-depth research findings requested cannot be generated at this time.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a computational method rooted in Density Functional Theory (DFT) used to identify and visualize non-covalent interactions (NCIs) within and between molecules. protheragen.aimdpi.com These interactions, which include hydrogen bonds, van der Waals forces, and steric repulsions, are fundamental to molecular recognition, protein folding, and the formation of supramolecular assemblies. protheragen.aiusu.edu
The method is based on the relationship between the electron density (ρ) and its gradient (∇ρ). jussieu.fr The RDG is a dimensionless quantity that highlights regions where the electron density deviates from a uniform distribution. protheragen.ai By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian, different types of interactions can be distinguished. acs.org Large, green-colored isosurfaces at low density typically indicate weak, attractive van der Waals interactions, blue isosurfaces indicate strong, attractive interactions like hydrogen bonds, and red isosurfaces signify repulsive, non-covalent clashes (steric effects).
A comprehensive search of scientific literature and chemical databases reveals that no specific Reduced Density Gradient (RDG) analysis has been published for this compound. Therefore, visual maps of its non-covalent interactions are not available.
| Interaction Type | RDG Isosurface Visualization | Sign(λ₂)ρ Value Range |
|---|---|---|
| Hydrogen Bonding | Data Not Available | Data Not Available |
| Van der Waals Interactions | Data Not Available | Data Not Available |
| Steric Repulsion | Data Not Available | Data Not Available |
Quantum Chemical Descriptors and Reactivity Prediction
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule, which help in quantifying its chemical reactivity and properties. mdpi.comethz.ch These descriptors are typically calculated using DFT methods and are central to Conceptual DFT. nih.gov They provide a theoretical framework to predict how a molecule will behave in a chemical reaction.
Key descriptors include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability.
Electrophilicity Index (ω): This global descriptor measures the stabilization in energy when the system acquires additional electronic charge from the environment. nih.govnih.gov It quantifies the electrophilic character of a molecule.
Nucleophilicity Index (N): This index quantifies the nucleophilic character of a molecule and is useful for comparing the relative reactivity of a series of nucleophiles. rsc.orgbohrium.com
Fukui Functions and Parr Functions: These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.govrsc.org
Despite the power of these predictive tools, a detailed literature search indicates that a comprehensive computational study calculating the quantum chemical descriptors for this compound has not been reported. As such, specific values for its global and local reactivity indices are not available.
| Descriptor | Abbreviation | Calculated Value |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | E(HOMO) | Data Not Available |
| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Data Not Available |
| HOMO-LUMO Gap | ΔE | Data Not Available |
| Electrophilicity Index | ω | Data Not Available |
| Nucleophilicity Index | N | Data Not Available |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational simulation technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or other biological macromolecule. computabio.comnih.gov This method is a cornerstone of structure-based drug design, enabling scientists to screen virtual libraries of small molecules against a specific target and to understand the atomic-level interactions that stabilize the complex. nih.govyoutube.com
The process involves two main components: a search algorithm and a scoring function. The search algorithm generates a variety of possible binding poses of the ligand within the receptor's active site. youtube.com The scoring function then estimates the binding free energy for each pose, allowing them to be ranked. nih.gov A more negative score typically indicates a more favorable binding interaction. These simulations provide critical insights into how a ligand might interact with its target through hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov
A review of the scientific literature confirms that no molecular docking studies have been published that feature this compound as a ligand. Consequently, there is no available data on its potential biological targets, binding modes, or binding affinities.
| Biological Target | Docking Score (e.g., kcal/mol) | Key Interacting Residues | Predicted Binding Mode |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Chemical Reactivity and Transformation Pathways of 2 Amino 4 Anilino 4 Oxobutanoic Acid
Reaction Mechanisms and Kinetics
Detailed kinetic studies specifically on 2-amino-4-anilino-4-oxobutanoic acid are not extensively available in publicly accessible literature. However, the reactivity can be inferred from the behavior of its constituent functional groups and closely related molecules.
The hydrolysis of the amide bond is a key reaction. Amide hydrolysis can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic for nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The hydrolysis of amides is generally a slower process compared to the hydrolysis of esters due to the greater resonance stabilization of the amide group. researchgate.netyoutube.com For instance, studies on the hydrolysis of N,N'-diarylsulphamides have shown first-order kinetics, with the rate being influenced by pH and substituents on the aryl rings. rsc.org Similarly, the hydrolysis of other amides, such as fenclorac, demonstrates pH-dependent stability, being more stable in acidic media and less stable in neutral and alkaline conditions. nih.gov
The kinetics of reactions involving the amino group, such as acylation, would be influenced by its basicity. The anilino group's electron-donating character, although attenuated by the adjacent carbonyl group, influences the reactivity of the aromatic ring in electrophilic substitution reactions.
Functional Group Transformations and Derivatization
The presence of multiple functional groups in this compound allows for a variety of transformations to create a diverse range of derivatives.
Amide Derivatives Synthesis
New amide derivatives can be synthesized from this compound through reactions of its carboxylic acid or amino group.
One common approach involves the esterification of the carboxylic acid, followed by reaction with a substituted aniline (B41778) to form a new amide linkage. A general method for synthesizing amide derivatives from an amino acid ester and a substituted aniline involves refluxing the reactants in a solvent like methanol (B129727) for several hours. sphinxsai.com The use of coupling reagents is another standard strategy in amide bond formation. Boric acid, for example, has been used as a catalyst for the direct amidation of carboxylic acids with amines. nih.gov Chemoenzymatic processes, utilizing enzymes to activate the carboxylic acid, also offer a sustainable route to amide synthesis. masterorganicchemistry.comlibretexts.org Furthermore, N-acylsulfenamides can be prepared by reacting primary amides with N-thiosuccinimides, providing a pathway to further functionalize the amide nitrogen. nih.gov
A variety of methods exist for amide bond formation, including the use of activating agents and enzymatic catalysis, which could be applied to the free carboxylic acid or amino group of the target molecule. youtube.comresearchgate.net
Table 1: General Methods for Amide Derivative Synthesis
| Method | Reagents/Catalysts | Description |
| From Amino Acid Ester | Substituted Aniline, Methanol | Refluxing an amino acid ester with a substituted aniline. sphinxsai.com |
| Direct Amidation | Boric Acid | Catalytic formation of an amide bond from a carboxylic acid and an amine. nih.gov |
| Chemoenzymatic Synthesis | Adenylating Enzyme | Enzymatic activation of the carboxylic acid followed by nucleophilic attack of an amine. libretexts.org |
| Umpolung Amide Synthesis | α-fluoronitroalkanes, N-aryl hydroxyl amines | Reaction of α-fluoronitroalkanes with N-aryl hydroxyl amines promoted by a Brønsted base. nih.gov |
Substitution Reactions
The aniline ring in this compound is susceptible to electrophilic substitution reactions. The -NH- group is an activating, ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the nitrogen atom. libretexts.org However, the activating effect is attenuated by the electron-withdrawing acetyl group attached to the nitrogen. libretexts.org
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com Bromination can be carried out using reagents like N-bromosuccinimide (NBS) in the presence of an acid catalyst. youtube.com It is important to note that strong activating groups like the amino group can lead to over-reaction and side products, a challenge that can sometimes be mitigated by first acetylating the amino group to temper its reactivity. libretexts.org
Nucleophilic substitution reactions can occur at the α-carbon, particularly if a suitable leaving group is introduced. The Gabriel synthesis, for example, is a method for preparing α-amino acids from α-halo esters, which involves the nucleophilic substitution of a halide by phthalimide. youtube.com
Reduction Reactions
The carboxylic acid and amide functional groups in this compound can be reduced to alcohols and amines, respectively. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both functional groups. masterorganicchemistry.comlibretexts.orgquora.comvaia.com
The reduction of a carboxylic acid with LiAlH₄ typically yields a primary alcohol. The reaction proceeds through an aldehyde intermediate, which is further reduced. libretexts.org The reduction of an amide with LiAlH₄ results in the formation of an amine, where the carbonyl group is converted to a methylene (B1212753) group (CH₂). researchgate.net Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally not strong enough to reduce carboxylic acids or amides. libretexts.orgquora.com
Table 2: Reduction of Functional Groups with LiAlH₄
| Functional Group | Product | Reagent |
| Carboxylic Acid | Primary Alcohol | LiAlH₄ |
| Amide | Amine | LiAlH₄ |
Intramolecular Cyclization Reactions
The structure of this compound, with its amino, carboxylic acid, and amide functionalities, presents possibilities for intramolecular cyclization to form heterocyclic ring systems. The specific conditions and resulting products would depend on the reaction conditions and the relative positioning of the reacting groups.
Studies on related compounds have demonstrated this potential. For example, derivatives of 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids undergo intramolecular cyclization in the presence of propionic anhydride (B1165640) to form N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. vaia.com Similarly, the stereochemistry of molecules like N-methyl-3-phenyl-N-(2-(E)-phenylethenyl)-trans(cis)-oxiranecarboxamide has been shown to significantly influence their intramolecular cyclization pathways. nih.gov Electrochemical methods have also been employed to achieve intramolecular C-H aminations, leading to the formation of N-heterocycles. nih.gov The Dieckmann cyclization, an intramolecular version of the Claisen condensation, is another relevant pathway for forming cyclic structures from molecules with appropriately positioned ester groups. youtube.com
For this compound, cyclization could potentially occur between the amino group and the carboxylic acid to form a lactam, or involve the anilino nitrogen and the carboxylic acid. The feasibility and outcome of such reactions would require specific experimental investigation.
Susceptibility to Degradation Processes (e.g., Advanced Oxidation Processes)
Advanced Oxidation Processes (AOPs) are effective methods for the degradation of organic pollutants in water and involve the generation of highly reactive hydroxyl radicals (•OH). Compounds containing aniline and phenol (B47542) moieties are known to be susceptible to degradation by AOPs. mdpi.comnih.govnih.govresearchgate.net
The degradation of phenol and its derivatives by AOPs typically proceeds through the attack of hydroxyl radicals on the aromatic ring. mdpi.comnih.gov For example, the degradation of p-aminophenol using Fenton's reagent (Fe²⁺/H₂O₂) is significantly influenced by operational parameters such as pH, reagent concentrations, and temperature, with optimal degradation often occurring under acidic conditions. bibliotekanauki.pl Similarly, various AOPs, including UV photolysis, ozonation, and heterogeneous photocatalysis, have been shown to effectively degrade phenylurea herbicides. nih.gov
Given the presence of the anilino group, this compound is expected to be susceptible to degradation by AOPs. The reaction would likely involve hydroxylation of the aromatic ring, followed by ring-opening and further oxidation, ultimately leading to mineralization into carbon dioxide, water, and inorganic nitrogen compounds. The specific rate and products of degradation would depend on the AOP system employed and the reaction conditions.
Biochemical and Biological Activities: Research Perspectives
Enzyme Interaction Modulations
There is no available research on the interaction of 2-Amino-4-anilino-4-oxobutanoic acid with any enzymes.
Inhibition and Substrate Activity (e.g., Kynurenine-3-hydroxylase, Neurotransmitter Metabolism Enzymes)
No studies were found that investigate the inhibitory or substrate activity of this compound towards kynurenine-3-hydroxylase or any other enzymes involved in neurotransmitter metabolism.
Impact on Metabolic Pathways
The effect of this compound on any metabolic pathways has not been documented in the scientific literature.
Exploration of Biological Effects (General Research)
General research into the biological effects of this compound has not been published.
Antimicrobial Activity Studies
There are no available studies on the potential antimicrobial properties of this compound.
Anti-inflammatory Properties Research
Research into any anti-inflammatory effects of this compound has not been reported.
Antioxidant Activity Investigations
There is no data from investigations into the antioxidant activity of this compound.
Tyrosinase Inhibition Potential
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a therapeutic strategy for addressing hyperpigmentation issues and is also considered beneficial in the prevention of neuronal degeneration. nih.gov Research into the enzymatic inhibitory effects of various amino acids and small peptides has shown promising results. In one study, a range of compounds, including sulfurated amino acids and synthetic peptides, were evaluated for their ability to inhibit tyrosinase. nih.gov The findings indicated that all the tested compounds exhibited an inhibitory effect on tyrosinase activity. nih.gov
While specific kinetic data for this compound is not detailed in the reviewed literature, its structural nature as an amino acid derivative places it within a class of molecules that have demonstrated notable potential as tyrosinase inhibitors. nih.gov This suggests that it could be a candidate for further investigation to quantify its specific inhibitory concentration and mechanism of action against the tyrosinase enzyme. The collective results from related compounds underscore the potential for this molecular scaffold in the development of agents for metabolic and neurodegenerative disorders. nih.gov
Table 1: Investigated Properties of Amino Acid-Related Compounds
| Compound Class | Observed In Vitro Activity | Therapeutic Relevance |
|---|---|---|
| Sulfurated Amino Acids and Tripeptides | Radical Scavenging, Metal Reducing, Tyrosinase Inhibition | Oxidative Stress, Neuroprotection |
| tLeu-containing Peptides | Metal Reducing, Metal Chelating, Tyrosinase Inhibition | Oxidative Stress, Neuroprotection |
Antiviral Efficacy Studies
The development of novel antiviral agents is a critical area of pharmaceutical research. One successful strategy involves targeting viral enzymes that are essential for replication. A class of compounds structurally related to this compound, known as 4-substituted 2,4-dioxobutanoic acids, has been identified as potent inhibitors of the influenza virus. nih.gov
These compounds specifically target the cap-dependent endonuclease activity of the influenza A and B virus transcriptase complex, which is essential for viral gene expression. nih.gov Studies have demonstrated that potent derivatives within this series can inhibit influenza virus replication in cell culture assays with 50% inhibitory concentrations (IC50) ranging from 0.18 to 0.71 µM. nih.gov Furthermore, a selected compound from this class showed dose-dependent inhibition of influenza virus replication in mice. nih.gov These findings establish the utility of the influenza virus endonuclease as a viable chemotherapeutic target and highlight the antiviral potential of the 4-substituted 2,4-dioxobutanoic acid scaffold. nih.gov
Table 2: Antiviral Activity of 4-Substituted 2,4-Dioxobutanoic Acid Derivatives
| Target | Mechanism of Action | Reported IC50 Range (In Vitro) | In Vivo Efficacy |
|---|---|---|---|
| Influenza A and B Viruses | Inhibition of cap-dependent endonuclease | 0.18 µM - 0.71 µM | Demonstrated in mouse models |
Interaction with Biological Macromolecules (e.g., Proteins)
The biological function of a molecule is intrinsically linked to its interactions with macromolecules such as proteins. The chemical structure of this compound, which features a primary amine, a carboxylic acid, an amide linkage, and an aromatic phenyl ring, provides multiple functionalities for engaging in non-covalent interactions.
Role in Bioconjugation and Cross-linking Chemistry
Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule, to create novel constructs for research, diagnostics, or therapeutic purposes. thermofisher.com Cross-linking agents are fundamental tools in this field. The structure of this compound contains two key functional groups that are widely used in bioconjugation chemistry: a primary amine (-NH2) and a carboxylic acid (-COOH).
The primary amine can be targeted by reagents such as N-hydroxysuccinimide (NHS) esters, which react under mild alkaline conditions to form stable amide bonds. thermofisher.com Conversely, the carboxylic acid group can be activated, for example by using carbodiimides like EDC, to make it reactive towards primary amines on another molecule, also forming an amide bond. The presence of both a nucleophilic amine and an electrophilic (upon activation) carboxyl group makes this compound a potential heterobifunctional linker, capable of conjugating different types of molecules or for immobilizing proteins onto surfaces. thermofisher.com
Table 3: Functional Groups of this compound for Bioconjugation
| Functional Group | Common Reactive Partner | Resulting Covalent Bond |
|---|---|---|
| Primary Amine (-NH₂) | NHS Ester | Amide |
| Carboxylic Acid (-COOH) | Primary Amine (with activator) | Amide |
Studies as an Endogenous Metabolite
While direct studies identifying this compound as an endogenous metabolite were not found, a closely related structural isomer, 4-(2-Aminophenyl)-2,4-dioxobutanoic acid, is a known human metabolite. hmdb.ca This compound is documented in the Human Metabolome Database and is involved in tryptophan metabolism. hmdb.ca
Specifically, 4-(2-Aminophenyl)-2,4-dioxobutanoic acid is biosynthesized from L-kynurenine and oxoglutaric acid in a reaction catalyzed by the mitochondrial enzyme kynurenine/alpha-aminoadipate aminotransferase. hmdb.ca This metabolite has been detected in feces and is associated with cellular locations such as the cytoplasm and mitochondria. hmdb.ca The existence of this isomer within established human metabolic pathways suggests that the core structure of an aminophenyl-dioxobutanoic acid is recognized by and processed by human enzymes. This raises the possibility that other isomers, such as this compound, could potentially be formed through related biological processes, although this would require direct experimental verification.
Research Applications and Synthetic Utility
Building Blocks for Pharmaceutical Synthesis and Drug Design
The primary designation for this compound is as a pharmaceutical intermediate. chemchart.com Its molecular framework is suitable for constructing more complex molecules intended for biological activity. Chemical suppliers categorize it among fine chemicals and pharmaceutical intermediates, indicating its availability for research and development purposes. chemchart.com
2-Amino-4-anilino-4-oxobutanoic acid is classified under the category of potential antiparkinson agents. chemchart.com This suggests that the molecule is likely used as a precursor or starting material in the synthesis of compounds being investigated for the treatment of Parkinson's disease. However, specific bioactive compounds derived directly from this precursor are not detailed in available research.
There is limited publicly available information detailing the use of this compound in specific analogue design programs within medicinal chemistry.
Chemical Reagents in Organic Synthesis
While the compound's structure makes it a viable reactant for various organic transformations, there is no specific information available in the searched literature detailing its use as a specialized chemical reagent.
Intermediates for Complex Molecule Construction
As a pharmaceutical intermediate, the compound is intended for the construction of more complex molecules. chemchart.com However, specific examples of complex molecular structures synthesized using this compound as an intermediate are not documented in the available literature.
Potential in Materials Science (e.g., Nonlinear Optical Materials)
There is no information in the available research literature to suggest that this compound has been investigated for or applied in the field of materials science or for the development of nonlinear optical materials.
Future Research and Emerging Opportunities for this compound
The landscape of biochemical and pharmaceutical research is in a constant state of evolution, with ongoing efforts to discover and develop novel compounds with therapeutic potential. Within this context, this compound and its derivatives represent a promising area for future investigation. While specific research on this exact compound is nascent, the broader class of modified amino acids to which it belongs is the subject of intense study. This article outlines key future research directions and emerging opportunities that could unlock the full potential of this and related compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-4-anilino-4-oxobutanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, the 4-oxobutanoic acid backbone can be functionalized with anilino groups using coupling reagents like EDC/HOBt in anhydrous DMF under nitrogen . Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of aniline to 4-oxobutanoic acid derivatives) and reaction temperature (40–60°C). Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of techniques:
- NMR : Confirm substitution patterns via NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, amide NH signals at δ 8.1–8.5 ppm) and NMR (carbonyl carbons at ~170–175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H] for CHNO: calc. 207.077, observed 207.076).
- XRD : For crystalline samples, employ SHELX or OLEX2 for structure refinement. Note that poor crystal quality may require vapor diffusion with acetonitrile .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound, and how can they be mitigated?
- Methodological Answer : Challenges include twinning, low diffraction resolution, or disordered solvent molecules. Use SHELXL for anisotropic refinement and SQUEEZE (in PLATON) to model solvent regions . For twinned data, apply HKLF5 in SHELXL with a BASF parameter. Validate hydrogen-bonding networks using Mercury (CCDC) to ensure structural plausibility .
Q. How can researchers resolve contradictions between spectroscopic and computational data for this compound?
- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts) may arise from tautomerism or solvent effects. Perform DFT calculations (Gaussian09/B3LYP/6-311+G(d,p)) to predict NMR chemical shifts and compare with experimental data. Solvent corrections (PCM model) improve accuracy. If inconsistencies persist, re-examine sample purity via HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) .
Q. What experimental strategies are effective for studying the compound’s reactivity under varying pH conditions?
- Methodological Answer : Design pH-dependent stability assays:
- Hydrolysis Studies : Incubate the compound in buffers (pH 2–10, 37°C) and monitor degradation via UV-Vis (λ = 260 nm) or LC-MS.
- Kinetic Analysis : Use pseudo-first-order conditions to determine rate constants. For example, in acidic conditions (pH < 3), the 4-oxo group may protonate, altering reactivity .
- Intermediate Trapping : Add nucleophiles (e.g., hydroxylamine) to stabilize reactive intermediates for isolation and characterization .
Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Derivatization : Introduce substituents at the anilino group (e.g., electron-withdrawing -NO or electron-donating -OCH) via Pd-catalyzed cross-coupling .
- Biological Assays : Test derivatives for target binding (e.g., enzyme inhibition assays) and correlate with computational docking (AutoDock Vina).
- Data Analysis : Use multivariate regression (e.g., partial least squares) to link structural descriptors (Hammett σ, logP) to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
